Cyclosporin

概要

説明

Synthesis Analysis

Cyclosporin synthesis is catalyzed by cyclosporin synthetase, an enzyme complex described as one of the most sophisticated peptide synthesizing multienzyme polypeptides. It activates constituent amino acids of cyclosporins via aminoadenylation, followed by N-methylation using S-adenosyl-L-methionine as the methyl group donor. This enzyme, estimated to have a molecular mass of approximately 1.4 MDa, functions without requiring ribosomal machinery, illustrating a remarkable example of non-ribosomal peptide synthesis (Lawen & Zocher, 1990; Schmidt et al., 1992).

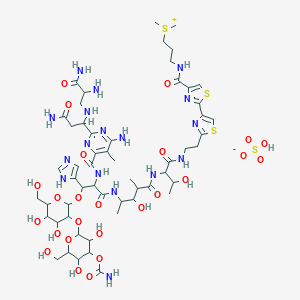

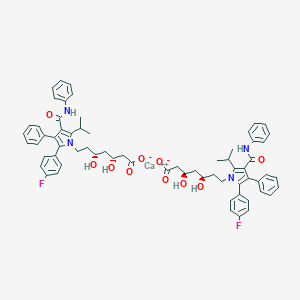

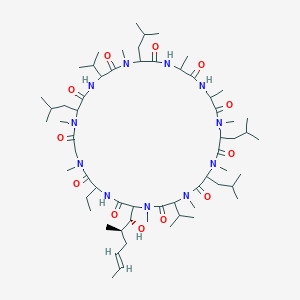

Molecular Structure Analysis

The molecular structure of cyclosporin is characterized by its cyclic undecapeptide nature, extensively N-methylated amino acids, and the presence of a unique amino acid, MeBmt. Cyclosporin synthetase plays a crucial role in assembling this structure by catalyzing the activation, methylation, and peptide bond formation between the amino acids, leading to the cyclization of the peptide chain. This enzymatic process underlines the complexity and specificity of cyclosporin's molecular structure (Weber et al., 1994).

Chemical Reactions and Properties

Cyclosporin's synthesis involves several chemical reactions, including amino acid activation, N-methylation, and peptide bond formation, culminating in the cyclization of the linear peptide precursor. This synthesis demonstrates the enzyme's ability to precisely control the sequence and chemical nature of the peptide bond formation, leading to cyclosporin's unique chemical properties. The enzyme's specificity for its substrates and the ability to incorporate a wide range of amino acids into different positions of the cyclosporin molecule highlight the flexibility and complexity of this biosynthetic pathway (Lawen & Traber, 1993).

科学的研究の応用

Immunosuppression in Transplantation : Cyclosporin A is crucial in preventing transplant rejection and graft-versus-host disease, as it inhibits proteasome proteolysis and NF-κB activation (Meyer, Kohler, & Joly, 1997). It is highly effective in organ transplantation, showing promise in autoimmune diseases, especially psoriasis (Borel, 1990).

Molecular Mechanisms and Gene Identification : Cyclosporin A and FK-506 have advanced the understanding of molecular mechanisms in tissue transplantation, leading to the discovery of new gene families (Siekierka & Sigal, 1992).

Antilymphocytic Properties : It suppresses plaque-forming cells, inhibits secondary humoral responses, and delays hypersensitivity skin reactions in animals (Borel, Feurer, Magnée, & Stähelin, 1977).

Dermatological Applications : Cyclosporine is effective in treating various skin conditions like psoriasis, lichen planus, and pyoderma gangrenosum (Groisser, Griffiths, Ellis, & Voorhees, 1991).

Fermentation Techniques and Pharmacological Applications : Produced through various fermentation methods, Cyclosporin A exhibits immunosuppressive, anti-inflammatory, antifungal, and antiparasitic characteristics (Survase, Kagliwal, Annapure, & Singhal, 2011).

Clinical Pharmacokinetics : Its pharmacokinetic properties play a significant role in its effectiveness in preventing organ transplant rejection and treating autoimmune disorders (Ptachcinski, Venkataramanan, Burckart, 1986).

Cardiovascular Applications : Cyclosporin A retards the progression of anoxia-induced injury in heart myocytes, indicating its potential in cardiovascular therapies (Nazareth, Yafei, & Crompton, 1991).

Safety And Hazards

将来の方向性

Cyclosporin has shown neuroprotective effects in multiple preclinical models of Traumatic Brain Injury (TBI) and has been suggested for future research on neuroprotective compounds . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating primary Sjögren’s syndrome .

特性

IUPAC Name |

30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-KMSBSJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gengraf | |

CAS RN |

79217-60-0 | |

| Record name | Cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079217600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

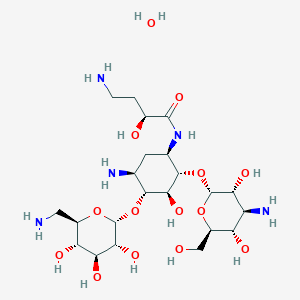

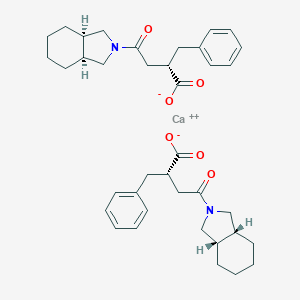

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。